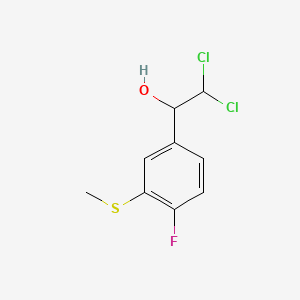
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FOS. This compound is characterized by the presence of dichloro, fluoro, and methylthio groups attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of functional groups like dichloro and fluoro enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethane
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanone
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanoic acid
Uniqueness
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both dichloro and fluoro groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C9H9Cl2FOS |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-fluoro-3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FOS/c1-14-7-4-5(2-3-6(7)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
MLURSVNTDLUAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















